molecular formula C12H12ClN5O B2970714 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide CAS No. 2094360-04-8

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide

Cat. No. B2970714
CAS RN: 2094360-04-8
M. Wt: 277.71
InChI Key: QCNUIMWJONCURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide, also known as JNJ-42756493, is a novel small molecule inhibitor of the protein tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the regulation of immune responses. Inhibition of TYK2 has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases.

Mechanism of Action

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a selective inhibitor of TYK2, which is a key enzyme in the JAK-STAT signaling pathway. This pathway plays a crucial role in the regulation of immune responses. Inhibition of TYK2 leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). This results in a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects
This compound has been shown to have a potent anti-inflammatory effect in preclinical models of autoimmune and inflammatory diseases. In a mouse model of psoriasis, this compound reduced skin inflammation and improved skin pathology. In a rat model of rheumatoid arthritis, this compound reduced joint inflammation and bone erosion. In a mouse model of inflammatory bowel disease, this compound reduced inflammation and improved gut pathology.

Advantages and Limitations for Lab Experiments

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the JAK-STAT signaling pathway. However, the drug has some limitations for lab experiments. It has a short half-life and a low solubility, which makes it difficult to administer in vivo. In addition, the drug has a high clearance rate, which limits its efficacy in long-term studies.

Future Directions

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune and inflammatory diseases. However, there are still many unanswered questions about the drug's mechanism of action and its potential side effects. Future research should focus on elucidating the molecular mechanism of TYK2 inhibition by this compound and identifying potential biomarkers for patient selection. In addition, further clinical trials are needed to evaluate the safety and efficacy of the drug in larger patient populations.

Synthesis Methods

The synthesis of 6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide involves a multi-step process that starts with the preparation of 6-chloro-3-pyridinecarboxylic acid. This intermediate is then reacted with 6-(dimethylamino)pyrimidin-4-amine to form the desired product. The final compound is obtained as a white solid with a purity of over 99%. The synthesis method has been optimized for large-scale production and is suitable for commercialization.

Scientific Research Applications

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide is a promising drug candidate for the treatment of autoimmune and inflammatory diseases. It has been shown to be effective in preclinical models of psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In a phase 1 clinical trial, this compound was well-tolerated and showed a dose-dependent reduction in the levels of pro-inflammatory cytokines. The drug is currently being evaluated in phase 2 clinical trials for the treatment of psoriasis and ulcerative colitis.

properties

IUPAC Name

6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN5O/c1-18(2)11-5-10(15-7-16-11)17-12(19)8-3-4-9(13)14-6-8/h3-7H,1-2H3,(H,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUIMWJONCURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.